Dactinomycin

Catalog No.
S548606
CAS No.
50-76-0
M.F
C62H86N12O16
M. Wt
1255.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dactinomycin

CAS Number

50-76-0

Product Name

Dactinomycin

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

Molecular Formula

C62H86N12O16

Molecular Weight

1255.4 g/mol

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1

InChI Key

RJURFGZVJUQBHK-MVVUMFDRSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Solubility

Soluble at 50 °F (NTP, 1992)
1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether.
In water, 4.0X10+4 mg/L at 10 °C

Synonyms

Abbreviation: DACT; ACTD; actinomycin C1; actinomycin D; actinomycin I1; actinomycin IV; actinomycin X 1; actinomycinthrvalprosarmeval; dactinomycine; meractinomycin; US brand names: Cosmegen; Lyovac.

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Isomeric SMILES

C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C

Description

The exact mass of the compound Actinomycin D is 1254.62847 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble at 50° f (ntp, 1992)soluble at 10 °c1 gram dissolves in about 8 ml of alcohol and 25 ml of water at 10 °c. 1 gram dissolves in 1000 ml of water at 37 °c and about 1666 ml of ether.in water, 4.0x10+4 mg/l at 10 °c2.00e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191297. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic. It belongs to the ontological category of actinomycin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Non-ribosomal peptide/polyketide hybrids [PK14]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties:

Actinomycin D has been extensively studied for its anti-tumor activity. It works by binding to DNA and interfering with RNA synthesis, thereby halting cell division and proliferation in cancer cells []. This mechanism makes it a potential candidate for cancer treatment. Research has explored its use in combination with other therapies or for specific cancer types [].

Studying Gene Transcription:

Actinomycin D's ability to inhibit RNA synthesis allows researchers to study gene transcription. By treating cells with Actinomycin D and measuring RNA levels at different time points, scientists can determine the rate at which specific genes are transcribed into RNA []. This technique helps understand gene expression patterns and regulation mechanisms.

Investigating Cell Cycle Progression:

Actinomycin D can be used to investigate cell cycle progression. Because it halts cell division, researchers can utilize it to synchronize cell cultures at specific stages of the cell cycle. This synchronization allows for studying various cellular processes that occur at different cell cycle phases [].

Dactinomycin, also known as actinomycin D, is a potent antineoplastic antibiotic derived from the bacterium Streptomyces parvulus. It is classified as a member of the actinomycin family, which consists of chromopeptides that exhibit significant cytotoxic properties. Dactinomycin is characterized by its ability to bind to double-stranded DNA, thereby inhibiting RNA synthesis and disrupting cellular processes essential for cancer cell proliferation. This compound was first isolated in the 1940s and has been utilized in clinical settings since its approval for medical use in the United States in 1964. It is included on the World Health Organization's List of Essential Medicines due to its effectiveness against various cancers, including Wilms' tumor and rhabdomyosarcoma .

Actinomycin D acts by interfering with DNA replication. It binds to specific sequences in DNA, preventing RNA polymerase from transcribing the genetic code []. This disrupts cell division and can lead to cell death in cancer cells [].

Dactinomycin operates primarily through its interaction with DNA. The mechanism involves the drug binding to the DNA at the transcription initiation complex, which inhibits RNA polymerase activity, leading to a cessation of RNA chain elongation. This action results in impaired messenger RNA production, ultimately decreasing protein synthesis within cells. In addition to inhibiting transcription, dactinomycin can induce single-strand breaks in DNA, further contributing to its cytotoxic effects .

The biological activity of dactinomycin is primarily defined by its antitumor effects. It has demonstrated efficacy against a variety of solid tumors, including:

  • Wilms' Tumor: A common kidney cancer in children.
  • Rhabdomyosarcoma: A malignant tumor of mesenchymal origin.
  • Choriocarcinoma: A type of cancer that occurs in the uterus.

The biosynthesis of dactinomycin involves complex biochemical pathways within Streptomyces parvulus. Key steps include:

  • Precursor Formation: Tryptophan and D-glutamate serve as precursor substrates for the synthesis of 4-methyl-3-hydroxyanthranilic acid (4-MHA), a critical intermediate.
  • Non-Ribosomal Peptide Synthesis: The assembly of dactinomycin involves non-ribosomal peptide synthetases that catalyze the formation of cyclic peptides attached to a phenoxazine core.
  • Gene Clusters: Recent genomic studies have identified specific gene clusters responsible for the biosynthesis of dactinomycin, revealing a total of twenty-two modules involved in its production .

Dactinomycin is primarily used in oncology for treating various cancers. Its applications include:

  • Chemotherapy: Utilized as part of combination chemotherapy regimens for treating pediatric and adult cancers.
  • Veterinary Medicine: Increasingly used in veterinary oncology for treating tumors in dogs and other animals.
  • Research: Employed as a tool in molecular biology research due to its ability to inhibit transcription and induce apoptosis in cell cultures .

Dactinomycin can interact with several other drugs, potentially enhancing toxicity or altering therapeutic efficacy. Notable interactions include:

  • 5-Fluorouracil: Increased neurotoxicity when used concurrently with dactinomycin.
  • Vincristine and Methotrexate: These combinations may reduce the effectiveness of dactinomycin.
  • Immunosuppressants: Caution is advised when administering dactinomycin alongside immunosuppressive agents due to increased risk of adverse effects .

Dactinomycin shares similarities with other compounds within the actinomycin family and related antibiotics. Notable similar compounds include:

Compound NameSourceMechanism of ActionUnique Features
Actinomycin EStreptomyces griseusBinds DNA; inhibits RNA synthesisLess potent than dactinomycin
Actinomycin FStreptomyces chrysomallusSimilar mechanism; less studiedVariations in peptide composition
Mitomycin CStreptomyces caespitosusAlkylating agent; cross-links DNADifferent mechanism; used for solid tumors
BleomycinStreptomyces verticillusInduces DNA strand breaksUnique mechanism; used for lymphomas

Dactinomycin's uniqueness lies in its specific binding affinity for GC-rich regions of DNA and its potent inhibition of transcription processes compared to other similar compounds. This characteristic makes it particularly effective against certain types of tumors while also contributing to its significant side effects .

Biosynthetic Gene Cluster Organization

The biosynthetic gene cluster responsible for dactinomycin production represents one of the most complex secondary metabolite gene clusters characterized in Streptomyces species. The cluster encompasses approximately 50 kilobase pairs of contiguous DNA on the chromosome of Streptomyces chrysomallus and contains 28 genes with distinct biosynthetic functions [1] [2]. The cluster exhibits unprecedented structural organization, consisting of two large inverted repeats of 11 and 13 genes respectively, with four non-ribosomal peptide synthetase genes positioned centrally [1].

The gene cluster is bordered on both sides by insertion sequence elements containing transposase and integrase gene fragments, indicating a history of horizontal gene transfer and recombination events [1]. Nine genes within each inverted repeat have counterparts in the opposite orientation, suggesting evolutionary duplication of one arm during cluster development [1]. This unique architectural arrangement has not been observed in other antibiotic biosynthetic gene clusters.

All genes within the cluster are organized into operons, with each operon corresponding to a specific functional section of dactinomycin biosynthesis including peptide assembly, regulation, resistance mechanisms, and precursor biosynthesis [1] [2]. The central region contains the four non-ribosomal peptide synthetase genes (acmA, acmB, acmC, and acmD) that encode the multimodular enzymes responsible for pentapeptide chain assembly [1].

The right arm of the cluster contains genes involved in 4-methyl-3-hydroxyanthranilic acid biosynthesis, including acmF (kynurenine formamidase), acmG (tryptophan dioxygenase), acmH (kynureninase), and acmI (methyltransferase) [1]. The left arm contains corresponding genes acmK (kynureninase) and acmL (methyltransferase), representing the duplicated segments of the pathway [1].

Regulatory Elements in Biosynthetic Gene Expression

The dactinomycin biosynthetic gene cluster incorporates multiple regulatory elements that control the temporal and environmental regulation of antibiotic production. The cluster contains several regulatory genes including transcriptional activators and repressors that coordinate the expression of biosynthetic genes [3].

Pathway-specific regulatory elements include promoter regions upstream of major operons that respond to specific transcriptional factors. The regulation of dactinomycin biosynthesis involves both positive and negative control mechanisms that integrate signals related to nutrient availability, growth phase, and environmental conditions [3].

The expression of the biosynthetic gene cluster is subject to glucose repression, a common regulatory mechanism in antibiotic production [4]. This catabolite repression ensures that secondary metabolite production occurs primarily under conditions of nutrient limitation when primary metabolism is reduced [4].

Transcriptional analysis has revealed that the genes within the cluster are coordinately regulated, with expression levels correlating with antibiotic production titers [3]. The regulatory network includes both cluster-situated regulatory genes and global regulatory elements that influence the entire biosynthetic pathway [3].

Precursor Biosynthesis

4-Methyl-3-Hydroxy-Anthranilic Acid Formation

The formation of 4-methyl-3-hydroxyanthranilic acid represents the critical biosynthetic step that provides the chromophore precursor for dactinomycin biosynthesis. This specialized metabolite is synthesized through a dedicated pathway that branches from primary tryptophan metabolism [1] [5].

The final step in 4-methyl-3-hydroxyanthranilic acid formation involves the methylation of 3-hydroxyanthranilic acid by a specific methyltransferase enzyme. This enzymatic reaction utilizes S-adenosylmethionine as the methyl donor and catalyzes the transfer of the methyl group to the 4-position of 3-hydroxyanthranilic acid [5].

The methyltransferase enzyme responsible for this transformation has been purified and characterized from Streptomyces antibioticus. The enzyme demonstrates substrate specificity for 3-hydroxyanthranilic acid and does not catalyze the methylation of other potential substrates such as 3-hydroxy-DL-kynurenine [5]. The reaction proceeds through the formation of a ternary complex involving the enzyme, S-adenosylmethionine, and the substrate [5].

The methyltransferase exhibits optimal activity under specific pH and temperature conditions, with the enzyme showing time-dependent and substrate-dependent kinetics [5]. The enzyme is essential for actinomycin biosynthesis, as evidenced by feeding experiments demonstrating that structural analogs of 4-methyl-3-hydroxyanthranilic acid can be incorporated into actinomycin when fed to producing strains [5].

Tryptophan Metabolism in 4-MHA Generation

The biosynthesis of 4-methyl-3-hydroxyanthranilic acid begins with the catabolism of tryptophan through a pathway-specific variant of the kynurenine pathway. This specialized metabolic route employs distinct enzyme isoforms that differ from the corresponding enzymes of primary tryptophan catabolism in their regulation and substrate specificity [1].

The initial step involves the oxidative ring-opening of tryptophan by tryptophan 2,3-dioxygenase, encoded by the acmG gene. This enzyme catalyzes the incorporation of molecular oxygen into tryptophan to form N-formylkynurenine [1]. The enzyme requires heme as a cofactor and demonstrates specificity for the tryptophan substrate [1].

The pathway-specific tryptophan dioxygenase differs from the cellular tryptophan dioxygenase in its regulatory properties and kinetic parameters. Phylogenetic analysis indicates that these pathway-specific enzymes evolved divergently from the normal tryptophan catabolic enzymes to provide an independent supply of building blocks for secondary metabolite synthesis [1].

The tryptophan dioxygenase is subject to regulation by the same mechanisms that control overall actinomycin biosynthesis, ensuring coordinated production of the chromophore precursor with other pathway components [1]. The enzyme exhibits optimal activity under conditions that favor antibiotic production [1].

Kynurenine Pathway Intermediates

The conversion of tryptophan to 4-methyl-3-hydroxyanthranilic acid proceeds through several kynurenine pathway intermediates, each catalyzed by specific enzymes encoded within the biosynthetic gene cluster. Following tryptophan oxidation, N-formylkynurenine is deformylated by kynurenine formamidase to yield kynurenine [1].

The kynurenine formamidase, encoded by acmF, catalyzes the hydrolytic removal of the formyl group from N-formylkynurenine. This enzyme demonstrates substrate specificity for the formylated kynurenine derivative and is essential for maintaining flux through the pathway [1]. The enzyme exhibits optimal activity under physiological conditions and is coordinately regulated with other pathway enzymes [1].

Kynurenine is subsequently hydroxylated to form 3-hydroxykynurenine through the action of kynurenine hydroxylase. This hydroxylation reaction introduces the hydroxyl group that will be retained in the final chromophore precursor [1]. The hydroxylation step is critical for the subsequent formation of the phenoxazinone ring system [1].

The final step in the kynurenine pathway segment involves the conversion of 3-hydroxykynurenine to 3-hydroxyanthranilic acid by kynureninase. This enzyme, encoded by acmH, catalyzes the hydrolytic cleavage of the alanine side chain from 3-hydroxykynurenine [1]. The enzyme requires pyridoxal phosphate as a cofactor and demonstrates specificity for the hydroxylated kynurenine substrate [1].

The dactinomycin biosynthetic gene cluster contains two kynureninase genes (acmH and acmK) representing the duplicated nature of the cluster. The acmK gene encodes a truncated version of kynureninase that lacks the N-terminal domain but retains the essential catalytic domain [1].

Non-Ribosomal Peptide Synthetase Mechanisms

NRPS Assembly of Pentapeptide Chains

The assembly of the pentapeptide chains in dactinomycin biosynthesis is accomplished by a sophisticated non-ribosomal peptide synthetase system comprising four large multidomain enzymes. These enzymes operate in a modular fashion, with each module responsible for the incorporation of a specific amino acid residue into the growing peptide chain [6].

The non-ribosomal peptide synthetase system for dactinomycin consists of modules arranged in a linear sequence corresponding to the order of amino acids in the final pentapeptide product. The first module, located on the AcmA protein, is responsible for the activation and incorporation of 4-methyl-3-hydroxyanthranilic acid as the chromophore precursor [6].

Each module within the synthetase system contains specific catalytic domains that perform distinct biochemical functions. The adenylation domain recognizes and activates the cognate amino acid substrate through the formation of an aminoacyl-AMP intermediate. The peptidyl carrier protein domain serves as the attachment site for the activated amino acid via a phosphopantetheine cofactor [6].

The condensation domains catalyze the formation of peptide bonds between successive amino acid residues attached to their respective carrier proteins. These domains exhibit specificity for their acceptor and donor substrates, ensuring the correct sequence of amino acids in the final peptide product [7].

The modular organization of the synthetase system allows for the coordinated assembly of the pentapeptide chain through a series of controlled chemical transformations. The linear arrangement of modules ensures that the pentapeptide is synthesized in the correct N-terminal to C-terminal direction [6].

Amino Acid Activation and Incorporation

The activation of amino acids in dactinomycin biosynthesis follows the canonical mechanism of non-ribosomal peptide synthesis, involving the formation of aminoacyl-AMP intermediates and their subsequent transfer to peptidyl carrier proteins. Each adenylation domain within the synthetase system demonstrates specificity for its cognate amino acid substrate [6].

The adenylation reaction proceeds through a two-step mechanism involving the initial formation of an aminoacyl-AMP intermediate at the expense of ATP, followed by the transfer of the activated amino acid to the phosphopantetheine group of the associated peptidyl carrier protein [6]. This aminoacylation reaction is reversible and subject to proofreading mechanisms that ensure fidelity of substrate incorporation [6].

The amino acid substrates incorporated into the dactinomycin pentapeptide include both proteinogenic and non-proteinogenic residues. The non-proteinogenic amino acids require specialized biosynthetic pathways for their formation, including the methylation of valine to form methylvaline and the conversion of glycine to sarcosine [6].

The incorporation of D-amino acids into the pentapeptide chain is accomplished through the action of epimerization domains associated with specific modules. These domains catalyze the racemization of L-amino acids to their D-enantiomers during the assembly process [6]. The epimerization reaction is essential for the biological activity of the final antibiotic [6].

The peptidyl carrier protein domains undergo post-translational modification through the attachment of a phosphopantetheine cofactor by a dedicated phosphopantetheinyl transferase enzyme. This modification is essential for the function of the carrier protein domains and is required for both amino acid activation and peptide bond formation [6].

Thioesterification and Cyclization Processes

The final steps in pentapeptide assembly involve the release of the completed peptide chain from the non-ribosomal peptide synthetase system and its subsequent cyclization to form the lactone ring structure characteristic of dactinomycin. This process is mediated by a thioesterase domain located at the C-terminus of the final synthetase module [6].

The thioesterase domain catalyzes the hydrolytic or cyclizing release of the pentapeptide chain from the carrier protein. In the case of dactinomycin, the thioesterase promotes intramolecular cyclization between the C-terminal carboxyl group and an internal hydroxyl group to form the characteristic lactone ring [6].

The cyclization reaction proceeds through the formation of a covalent acyl-enzyme intermediate involving the thioesterase active site serine residue. This intermediate facilitates the intramolecular nucleophilic attack by the hydroxyl group of the threonine residue, resulting in lactone formation and release of the cyclic peptide [6].

The thioesterase domain exhibits specificity for the correct pentapeptide substrate and ensures that only properly assembled peptides are released from the synthetase system. This quality control mechanism prevents the formation of aberrant peptide products that could interfere with subsequent biosynthetic steps [6].

The cyclization process is thermodynamically favorable due to the formation of the stable lactone ring structure. The cyclic peptide product is then available for the subsequent dimerization and chromophore formation steps that complete dactinomycin biosynthesis [6].

Dimerization and Final Assembly

Phenoxazinone Formation Mechanisms

The formation of the phenoxazinone chromophore represents the final and most complex step in dactinomycin biosynthesis, involving the oxidative coupling of two 4-methyl-3-hydroxyanthranilic acid pentapeptide lactones. This reaction is catalyzed by phenoxazinone synthase, a multicopper oxidase that facilitates the six-electron oxidation process [8] [9].

The phenoxazinone formation mechanism proceeds through a series of consecutive two-electron oxidation steps, each involving the oxidation of aminophenol substrates. The initial step involves the oxidation of 4-methyl-3-hydroxyanthranilic acid to form a quinone imine intermediate [8]. This intermediate is then trapped by a second molecule of the substrate to form a covalent adduct [8].

The mechanism continues with the oxidation of the initial adduct to form a para-quinone imine intermediate, which undergoes a second nucleophilic attack by another aminophenol molecule. This second conjugate addition generates a racemic center, suggesting that this step occurs away from the enzyme active site [8].

The final step involves a two-electron oxidation that aromatizes the intermediate to form the fully oxidized phenoxazinone chromophore. Throughout this process, the aminophenol moiety is regenerated through facile tautomerization reactions, allowing the complex mechanism to proceed efficiently [8].

The phenoxazinone synthase enzyme requires copper cofactors for activity and demonstrates the ability to couple molecular oxygen reduction with substrate oxidation. The enzyme exhibits a complex copper stoichiometry with both type 1 and type 2 copper centers contributing to catalytic activity [10].

Enzyme-Mediated Dimerization

The dimerization of 4-methyl-3-hydroxyanthranilic acid pentapeptide lactones is mediated by phenoxazinone synthase, a sophisticated multicopper oxidase that exists in multiple oligomeric forms. The enzyme demonstrates higher catalytic activity in its hexameric form compared to the dimeric form [11].

The crystal structure of phenoxazinone synthase reveals a hexameric ring structure with an outer diameter of 185 Å and a central cavity of 50 Å diameter. This structure is stabilized by long loops connecting two domains, with a distinctive type 2 copper center that is unique among multicopper oxidases [11].

The enzyme contains multiple copper centers with different roles in catalysis. The type 1 copper centers are involved in electron transfer, while the type 2 copper centers participate directly in substrate oxidation. The enzyme requires 4-5 copper atoms per monomer for optimal activity [10].

The dimerization process involves the simultaneous oxidation of two pentapeptide lactone substrates and their coupling to form the bis-peptide product. The enzyme demonstrates substrate specificity for 4-methyl-3-hydroxyanthranilic acid derivatives and can accommodate the bulky pentapeptide substituents [8].

The enzymatic dimerization is coupled to the reduction of molecular oxygen to water, making the overall reaction thermodynamically favorable. The enzyme exhibits optimal activity under aerobic conditions and is inhibited by excess copper or by anaerobic conditions [10].

Post-assembly Modifications

Following the formation of the basic dactinomycin structure through phenoxazinone synthase-catalyzed dimerization, several post-assembly modifications may occur to generate the final antibiotic product. These modifications include additional methylations, hydroxylations, and other chemical transformations that contribute to the biological activity of the molecule [12].

The methylation of specific positions on the phenoxazinone ring system can occur through the action of additional methyltransferases present in the biosynthetic gene cluster. These enzymes utilize S-adenosylmethionine as the methyl donor and demonstrate specificity for particular positions on the chromophore [12].

Hydroxylation reactions may introduce additional hydroxyl groups into the dactinomycin structure through the action of cytochrome P450 enzymes or other oxidative enzymes. These modifications can alter the biological activity and pharmacological properties of the antibiotic [12].

The final dactinomycin structure represents the culmination of a complex biosynthetic pathway involving multiple enzymatic steps and regulatory mechanisms. The completed antibiotic exhibits the characteristic red color and biological activity that make it valuable as both a research tool and therapeutic agent [12].

Quality control mechanisms ensure that only properly assembled and modified dactinomycin molecules are produced by the biosynthetic pathway. These mechanisms include proofreading activities within the synthetase system and specific transport and resistance systems that protect the producing organism from its own antibiotic [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992)

Color/Form

Bright red crystalline powder
Yellow lyophilized powder. /Cosmegen/

XLogP3

3.8

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

5

Exact Mass

1254.62847470 g/mol

Monoisotopic Mass

1254.62847470 g/mol

Heavy Atom Count

90

LogP

1.6
log Kow = 3.21 at pH 7.4
1.6

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

467 to 469 °F (decomposes) (NTP, 1992)
Melts between 245 and 248 dec C with decomposition.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1CC1JFE158

GHS Hazard Statements

Aggregated GHS information provided by 317 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H350 (86.75%): May cause cancer [Danger Carcinogenicity];
H360 (86.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of Wilms' tumor, childhood rhabdomyosarcoma, Ewing's sarcoma and metastatic, nonseminomatous testicular cancer as part of a combination chemotherapy and/or multi-modality treatment regimen

Livertox Summary

Dactinomycin is an intravenously administered, antineoplastic antibiotic that is used in the treatment of solid tumors in children and choriocarcinoma in adult women. In high doses, dactinomycin can cause severe liver injury including sinusoidal obstruction syndrome.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Dactinomycin
US Brand Name(s): Cosmegen
FDA Approval: Yes
Dactinomycin is approved to be used alone or with other drugs to treat: Ewing sarcoma in adults and children.
Gestational trophoblastic disease in adults and children.
Rhabdomyosarcoma in adults and children.
Solid tumors that are locally recurrent. It is used as palliative and/or adjuvant therapy in adults.
Testicular cancer. It is used in adults and children whose nonseminomas have metastasized (spread to other parts of the body).
Wilms tumor in adults and children.
Dactinomycin is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic; Anti-Bacterial Agents; Nucleic Acid Synthesis Inhibitors; Protein Synthesis Inhibitors
Dactinomycin, as part of a combination chemotherapy and/or multi-modality treatment regimen, is indicated for the treatment of Wilms' tumor, childhood rhabdomyosarcoma, Ewing's sarcoma and metastatic, nonseminomatous testicular cancer. /Included in US Product label/
Dactinomycin is indicated as a single agent, or as part of a combination chemotherapy regimen, for the treatment of gestational trophoblastic neoplasia. /Included in US Product label/
Dactinomycin, as a component of regional perfusion, is indicated for the palliative and/or adjunctive treatment of locally recurrent or locoregional solid malignancies. /Included in US Product label/
For more Therapeutic Uses (Complete) data for DACTINOMYCIN (7 total), please visit the HSDB record page.

Pharmacology

Generally, the actinomycins exert an inhibitory effect on gram-positive and gram-negative bacteria and on some fungi. However, the toxic properties of the actinomycins (including dactinomycin) in relation to antibacterial activity are such as to preclude their use as antibiotics in the treatment of infectious diseases. Because the actinomycins are cytotoxic, they have an antineoplastic effect which has been demonstrated in experimental animals with various types of tumor implant. This cytotoxic action is the basis for their use in the treatment of certain types of cancer. Dactinomycin is believed to produce its cytotoxic effects by binding DNA and inhibiting RNA synthesis.
Dactinomycin is a chromopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces parvulus. Dactinomycin intercalates between adjacent guanine-cytosine base pairs, blocking the transcription of DNA by RNA polymerase; it also causes single-strand DNA breaks, possibly via a free-radical intermediate or an interaction with topoisomerase II. (NCI04)

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DA - Actinomycines
L01DA01 - Dactinomycin

Mechanism of Action

The capacity of actinomycins to bind with double-helical DNA is responsible for their biological activity and cytotoxicity. X-ray studies of a crystalline complex between dactinomycin and deoxyguanosine permitted formulation of a model that appears to explain the binding of the drug to DNA. The planar phenoxazone ring intercalates between adjacent guanine-cytosine base pairs of DNA, while the polypeptide chains extend along the minor groove of the helix. The summation of these interactions provides great stability to the dactinomycin-DNA complex, and as a result of the binding of dactinomycin, the transcription of DNA by RNA polymerase is blocked. The DNA-dependent RNA polymerases are much more sensitive to the effects of dactinomycin than are the DNA polymerases. In addition, dactinomycin causes single-strand breaks in DNA, possibly through a free-radical intermediate or as a result of the action of topoisomerase II
Dactinomycin is an antineoplastic antibiotic. The drug has bacteriostatic activity, particularly against gram-positive organisms, but its cytotoxicity precludes its use as an anti-infective agent. Although the exact mechanism(s) of action has not been fully elucidated, the drug appears to inhibit DNA-dependent RNA synthesis by forming a complex with DNA by intercalating with guanine residues and impairing the template activity of DNA. Protein and DNA synthesis are also inhibited but less extensively and at higher concentrations of dactinomycin than are needed to inhibit RNA synthesis. Dactinomycin is immunosuppressive and also possesses some hypocalcemic activity similar to plicamycin.
Generally, the actinomycins exert an inhibitory effect on gram-positive and gram-negative bacteria and on some fungi. However, the toxic properties of the actinomycins (including dactinomycin) in relation to antibacterial activity are such as to preclude their use as antibiotics in the treatment of infectious diseases.
Dactinomycin acts by forming stable complexes with double-helical DNA that inhibit DNA-directed RNA synthesis (interfere with RNA polymerase) more than DNA synthesis. The drug is cell-cycle active.
The effect of dactinomycin on cellular respiration and accompanying ATP formation was investigated in Jurkat and HL-60 cells. Cellular mitochondrial oxygen consumption (measured by a homemade phosphorescence analyzer) and ATP content (measured by the luciferin-luciferase bioluminescence system) were determined as functions of time t during continuous exposure to the drug. The rate of respiration, k, was the negative of the slope of [O2] versus t. Oxygen consumption and ATP content were diminished by cyanide, confirming that both processes involved oxidations in the mitochondrial respiratory chain. In the presence of dactinomycin, k decreased gradually with t, the decrease being more pronounced at higher drug concentrations. Cellular ATP remained constant for 5 h in untreated cells, but in the presence of 20 microM dactinomycin it decreased gradually (to one-tenth the value at 5 h for untreated cells). The drug-induced inhibition of respiration and decrease in ATP were blocked by the pancaspase inhibitor benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethyl ketone (zVAD-fmk). A rapid but temporary decrease in cellular ATP observed on the addition of zVAD-fmk was shown to be due to DMSO (added with zVAD-fmk). The effect of dactinomycin on respiration differed from that of doxorubicin. Plots of [O2] versus t were curved for dactinomycin so that k decreased gradually with t. The corresponding plots for doxorubicin were well fit by two straight lines; so k was constant for approximately 150 min, at which time k decreased, remaining constant at a lower level thereafter. The results for cells treated with mixtures of the two drugs indicated that the drugs acted synergistically. These results show the onset and severity of mitochondrial dysfunction in cells undergoing apoptosis induced by dactinomycin.

Vapor Pressure

0 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

50-76-0

Absorption Distribution and Excretion

Dactinomycin is poorly absorbed from the GI tract. The drug is extremely irritating to tissues and, therefore, must be administered iv.
Dactinomycin is rapidly distributed into tissues, with high concentrations in bone marrow and nucleated cells, including granulocytes and lymphocytes. The drug appears to cross the blood-brain barrier poorly, if at all.
Plasma protein binding /of dactinomycin/ is 5%.
Dactinomycin apparently crosses the placenta. It is not known if dactinomycin is distributed into milk.
For more Absorption, Distribution and Excretion (Complete) data for DACTINOMYCIN (6 total), please visit the HSDB record page.

Metabolism Metabolites

Dactinomycin appears to be only slightly metabolized; small amounts of monolactones of the drug have been detected in the urine.

Wikipedia

Dactinomycin
Endrin

Drug Warnings

/BOXED WARNING/ COSMEGEN (Dactinomycin for Injection) should be administered only under the supervision of a physician who is experienced in the use of cancer chemotherapeutic agents.
/BOXED WARNING/ This drug is HIGHLY TOXIC and both powder and solution must be handled and administered with care. Inhalation of dust or vapors and contact with skin or mucous membranes, especially those of the eyes, must be avoided. Avoid exposure during pregnancy. Due to the toxic properties of dactinomycin (eg, corrosivity, carcinogenicity, mutagenicity, teratogenicity), special handling procedures should be reviewed prior to handling and followed diligently. Dactinomycin is extremely corrosive to soft tissue. If extravasation occurs during intravenous use, severe damage to soft tissues will occur. In at least one instance, this has led to contracture of the arms.
COSMEGEN is a toxic drug and very careful and frequent observation of the patient for adverse reactions is necessary. These reactions may involve any tissue of the body, most commonly the hematopoietic system resulting in myelosuppression. As such, live virus vaccines should not be administered during therapy with COSMEGEN. The possibility of an anaphylactoid reaction should be borne in mind.
Pt may ... become more susceptible to infections due to suppression of normal immune mechanisms. If dactinomycin is given at or about time of infection with chickenpox, severe generalized disease, which is sometimes fatal, may occur.
For more Drug Warnings (Complete) data for DACTINOMYCIN (24 total), please visit the HSDB record page.

Biological Half Life

The terminal plasma half-life for radioactivity was approximately 36 hours.
The terminal elimination half life of actinomycin D is 36 to 48 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Dactinomycin is elaborated during the culture of Streptomyces antibioticus. After extracting from the fermentation broth, it is purified through chromatographic and crystallization processes.

General Manufacturing Information

Actinomycin D was first antibiotic found to have anti-tumor activity ...

Analytic Laboratory Methods

Analyte: dactinomycin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: dactinomycin; matrix: chemical identification; procedure: retention time of the liquid chromatogram with comparison to standards
Analyte: dactinomycin; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards

Clinical Laboratory Methods

Analyte: dactinomycin; matrix: pharmaceutical preparation (solid for injection); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: dactinomycin; matrix: pharmaceutical preparation (solid for injection); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
Analyte: dactinomycin; matrix: pharmaceutical preparation (solid for injection); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical purity)
Analyte: dactinomycin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 436 nm; limit of detection: 40 ng/mL
AN ANTIBODY SPECIFIC FOR ACTINOMYCIN D HAS BEEN DEVELOPED & USED IN A RAPID, SENSITIVE RADIOIMMUNOASSAY FOR DETECTION OF THIS ANTICANCER DRUG IN SERUM.

Storage Conditions

Store at 25 °C (77deg F); excursions permitted to 15-30 °C (59-86 °F). Protect from light and humidity.

Interactions

Radiation treatment, cyclophosphamide, or vincristine incr response to dactinomycin.
Dactinomycin may raise the concentration of blood uric acid; dosage adjustment of antigout agents may be necessary to control hyperuricemia and gout; allopurinol may be preferred because of risk of uric acid nephropathy with uricosuric antigout agents.
Leukopenic and/or thrombocytopenic effects of dactinomycin may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of dactinomycin, if necessary, should be based on blood counts.
Concurrent use with dactinomycin may potentiate the effects of /other bone marrow depressants or radiation therapy/ including gastrointestinal toxicity, bone marrow depression, and erythema and tanning of the skin; lower doses of each are recommended. Dactinomycin alone may reactivate erythema from previous radiation therapy.
For more Interactions (Complete) data for DACTINOMYCIN (10 total), please visit the HSDB record page.

Stability Shelf Life

Dilute soln are very sensitive to light /Trihydrate/
Soln should not be exposed to direct sunlight

Dates

Last modified: 08-15-2023

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Khatua S, Nair CN, Ghosh K (November 2004). "Immune-mediated thrombocytopenia following dactinomycin therapy in a child with alveolar rhabdomyosarcoma: the unresolved issues". Journal of Pediatric Hematology/Oncology. 26 (11): 777–9. doi:10.1097/00043426-200411000-00020. PMID 15543019.

Jaffe N, Paed D, Traggis D, Salian S, Cassady JR (November 1976). "Improved outlook for Ewing's sarcoma with combination chemotherapy (vincristine, actinomycin D and cyclophosphamide) and radiation therapy". Cancer. 38 (5): 1925–30. doi:10.1002/1097-0142(197611)38:5<1925::AID-CNCR2820380510>3.0.CO;2-J. PMID 991106.

Uberti EM, Fajardo M, Ferreira SV, Pereira MV, Seger RC, Moreira MA, et al. (December 2009). "Reproductive outcome after discharge of patients with high-risk hydatidiform mole with or without use of one bolus dose of actinomycin D, as prophylactic chemotherapy, during the uterine evacuation of molar pregnancy". Gynecologic Oncology. 115 (3): 476–81. doi:10.1016/j.ygyno.2009.09.012. PMID 19818481.

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Paramanathan, T., Vladescu, I., McCauley, M.J., et al. Force spectroscopy reveals the DNA structural dynamics that govern the slow binding of Actinomycin D. Nucleic Acids Res. 40(11), 4925-4932 (2012).

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